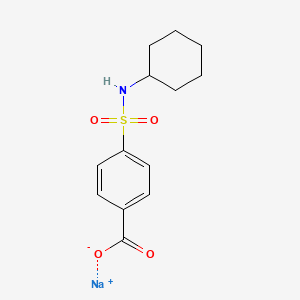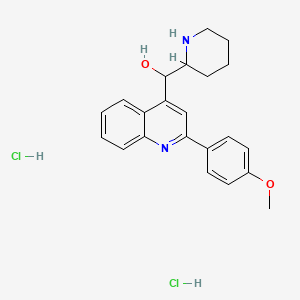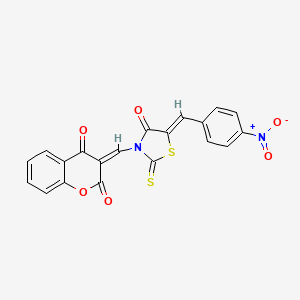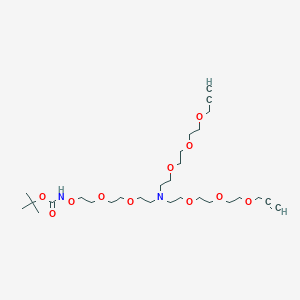
Olanzapine N-Oxide
説明
Olanzapine N-Oxide is a metabolite of Olanzapine . Olanzapine is an antipsychotic medication used to treat schizophrenia and bipolar disorder .
Synthesis Analysis
This compound is produced by the oxidative deamination of Olanzapine, which is catalyzed by cytochrome P450 enzymes . More detailed information about the synthesis process may be found in specific scientific literature .Molecular Structure Analysis
The chemical formula of this compound is C17H20N4OS . Its exact mass is 328.14 and its molecular weight is 328.434 . For a detailed molecular structure, please refer to scientific databases or resources .Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 214-216°C (dec.) . It is slightly soluble in DMSO and Methanol . More specific physical and chemical properties may be found in dedicated databases or scientific literature .科学的研究の応用
Olanzapine Metabolism : Olanzapine (OLZ) is metabolized in the liver, and one of its metabolites is Olanzapine N-Oxide. Flavin-containing monooxygenase 3 plays a major role in catalyzing the formation of this compound (Korprasertthaworn et al., 2015).
Chemogenetic Applications : Olanzapine is a potent agonist of the human M4 muscarinic receptor-based DREADD (Designer Receptors Exclusively Activated by Designer Drugs), which is important in neuroscience research and clinical translation for treating central nervous system diseases (Weston et al., 2019).
Pharmacokinetics and Pharmacodynamics : Olanzapine's pharmacokinetics are dose-proportional. Its metabolism leads to various metabolites, including this compound, and is influenced by factors like gender and smoking status. Metabolism by cytochrome P450 and flavin mono-oxygenase 3 is noted (Callaghan et al., 1999).
Genetic Influence on Metabolism : Polymorphisms in FMO1 and FMO3 genes influence serum concentrations of Olanzapine and its N-Oxide metabolite, highlighting genetic contributions to Olanzapine's disposition (Söderberg et al., 2012).
Oxidative Stress and Inflammation Modulation : Olanzapine can modulate hepatic oxidative stress and inflammation, which is significant in understanding its impact on the liver and potential side effects (Todorović et al., 2016).
Insulin Resistance Induction : Olanzapine can induce hepatic insulin resistance via the IRS/PI3K/Akt signaling pathway, contributing to the understanding of its metabolic adverse effects (Ren et al., 2019).
Variability in Drug Response : Interindividual variation in Olanzapine concentration can be influenced by polymorphisms in UGT1A4 and FMO genes, affecting therapeutic response and drug exposure (Mao et al., 2012).
Hepatotoxicity : Long-term treatment with Olanzapine can cause cellular damage in rat livers, indicating potential hepatotoxicity risks (Odacı et al., 2009).
Safety and Hazards
作用機序
Target of Action
Olanzapine N-Oxide primarily targets dopamine D2 receptors in the mesolimbic pathway . These receptors play a crucial role in the regulation of mood, behavior, and cognition . This compound also has a high affinity for serotonin type 2 receptors .
Mode of Action
This compound acts as an antagonist at the dopamine D2 receptors in the mesolimbic pathway . By binding to these receptors, it blocks the potential action of dopamine on postsynaptic receptors . This reduces the hyperactivity of dopamine, thereby helping to regulate mood, behavior, and cognition .
Biochemical Pathways
This compound is metabolized to its 10- and 4’-N-glucuronides, 4’-N-desmethylolanzapine via cytochrome P450 (CYP) 1A2, and this compound via flavin mono-oxygenase 3 . Metabolism to 2-hydroxymethylolanzapine via CYP2D6 is a minor pathway . The 10-N-glucuronide is the most abundant metabolite, but formation of 4’-N-desmethylolanzapine is correlated with the clearance of olanzapine .
Pharmacokinetics
The pharmacokinetics of this compound are linear and dose-proportional within the approved dosage range . Its mean half-life in healthy individuals is 33 hours, ranging from 21 to 54 hours . The mean apparent plasma clearance is 26 L/h, ranging from 12 to 47 L/h . Smokers and men have a higher clearance of olanzapine than women and nonsmokers . After administration, approximately 60% of the radioactivity is excreted in urine and 30% in feces .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the regulation of mood, behavior, and cognition . By acting as an antagonist at the dopamine D2 receptors, it reduces the hyperactivity of dopamine, a neurotransmitter involved in these processes .
Action Environment
Environmental factors such as smoking can influence the action, efficacy, and stability of this compound . For instance, smokers have a higher clearance of olanzapine than nonsmokers . Additionally, gender also impacts the pharmacokinetics of this compound, with men having a higher clearance than women .
生化学分析
Biochemical Properties
Olanzapine N-Oxide interacts with various enzymes and proteins in the body. It is predominantly metabolized by the enzyme flavin mono-oxygenase 3 . The interaction between this compound and these enzymes is crucial for its metabolic transformation .
Cellular Effects
This compound, as a metabolite of Olanzapine, may share some of the cellular effects of its parent compound. For instance, Olanzapine has been found to modulate neuronal nitric oxide synthase (nNOS) expression in the rat striatum, potentially reducing nitric oxide synthesis . It’s also been associated with oxidative stress and mitochondrial abnormalities in hypothalamic cells .
Temporal Effects in Laboratory Settings
Studies on Olanzapine, its parent compound, show that it has a relatively short terminal elimination half-life in mice and monkeys (approximately 3 hours), and a longer half-life in dogs (approximately 9 hours) .
Dosage Effects in Animal Models
Research on Olanzapine has shown that it significantly impacts cell viability in a dose and time-dependent manner .
Metabolic Pathways
This compound is involved in the metabolic pathway of Olanzapine. Olanzapine is metabolized to its 10- and 4’-N-glucuronides, 4’-N-desmethylolanzapine (via cytochrome P450 1A2), and this compound (via flavin mono-oxygenase 3) .
Transport and Distribution
Olanzapine, its parent compound, is predominantly bound to albumin (90%) and alpha 1-acid glycoprotein (77%) .
特性
IUPAC Name |
2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-11-13-16(20-7-9-21(2,22)10-8-20)18-14-5-3-4-6-15(14)19-17(13)23-12/h3-6,11,19H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNYCDXBXGQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174794-02-6 | |
| Record name | Olanzapine-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174794026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olanzapine Related Compound C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLANZAPINE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O055W43VHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)



![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)
![2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)
